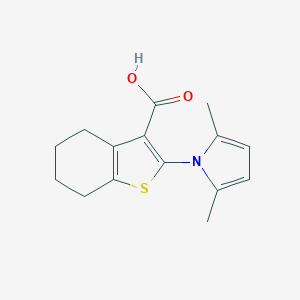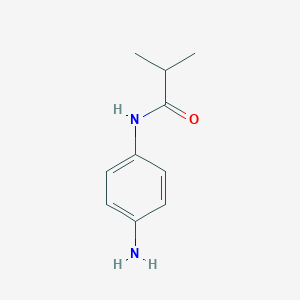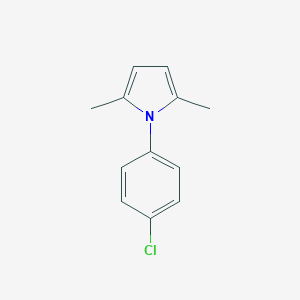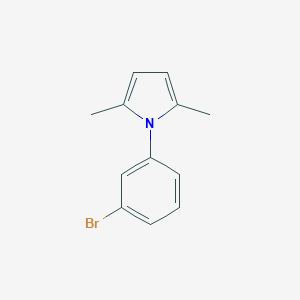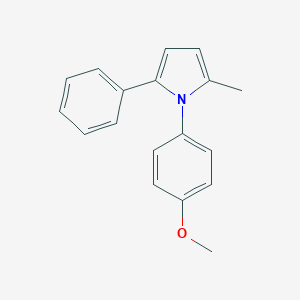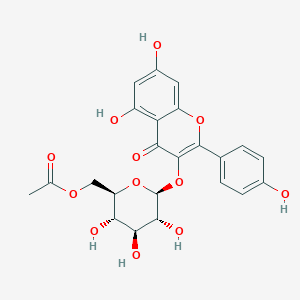
6-O-乙酰基黄芪苷
描述
6''-O-Acetylastragalin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one moiety, which contribute to its diverse chemical reactivity and biological activities.
科学研究应用
6''-O-Acetylastragalin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
作用机制
Target of Action
6-O-Acetylastragalin, also known as Kaempferol 3-O-acetyl-glucoside, is a novel supercoolant . It is primarily used for sub-zero non-freezing rat heart preservation . .
Mode of Action
It is known to act as a supercoolant, which suggests that it may interact with biological targets to lower their freezing point, thereby enabling sub-zero preservation .
Biochemical Pathways
It is known that flavonoids, the class of compounds to which 6-o-acetylastragalin belongs, can interact with a wide range of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
It is known that flavonoids, in general, have variable bioavailability due to factors such as their degree of glycosylation and the presence of other dietary components .
Result of Action
The primary known result of 6-O-Acetylastragalin’s action is its ability to enable sub-zero non-freezing preservation of rat hearts . This suggests that it may have potential applications in organ transplantation and other areas of medicine where tissue preservation is important.
Action Environment
The action of 6-O-Acetylastragalin may be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the stability and efficacy of flavonoids . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6''-O-Acetylastragalin typically involves several key steps:
Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate phenolic and carbonyl precursors.
Glycosylation: The attachment of the sugar moiety to the chromen-4-one core is usually carried out using glycosyl donors and suitable catalysts under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6''-O-Acetylastragalin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acid anhydrides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
相似化合物的比较
6''-O-Acetylastragalin can be compared with other similar compounds, such as:
Flavonoids: Compounds like quercetin and kaempferol share structural similarities but differ in their specific hydroxylation patterns and biological activities.
Glycosides: Similar glycosylated compounds include rutin and hesperidin, which also exhibit antioxidant and anti-inflammatory properties.
The uniqueness of 6''-O-Acetylastragalin lies in its specific combination of a chromen-4-one core with a glycosylated moiety, which imparts distinct chemical reactivity and biological effects.
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKENCGNASJPQNR-LNNZMUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341626 | |
| Record name | Kaempferol 3-O-acetyl-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Moringa oleifera leaf extract protect against liver damage induced by thioacetamide?
A1: While the exact mechanisms are still being investigated, the study suggests that Moringa oleifera leaf ethanolic extract exerts its hepatoprotective effect by:
- Modulating cellular antioxidant activity: This may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes [].
- Regulating apoptosis: The extract may influence the balance of pro-apoptotic and anti-apoptotic factors, thereby protecting liver cells from programmed cell death [].
- Suppressing inflammation: Moringa oleifera leaf extract may reduce the production of inflammatory mediators, thus mitigating the inflammatory response associated with liver injury [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


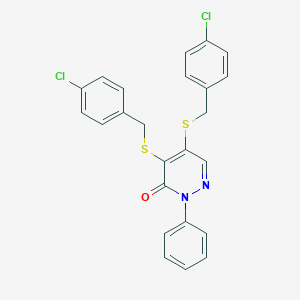
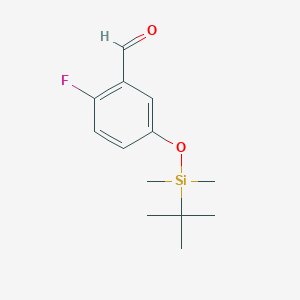
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
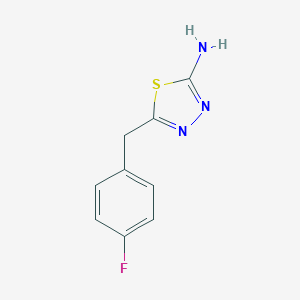

![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
